molecular formula C18H14N6O2 B2710866 (1H-indol-3-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1324506-50-4

(1H-indol-3-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No. B2710866
CAS RN: 1324506-50-4
M. Wt: 346.35
InChI Key: CUUPOOFHIBAZAD-UHFFFAOYSA-N
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Description

(1H-indol-3-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H14N6O2 and its molecular weight is 346.35. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Agents

A series of compounds including derivatives of 1H-indol-3-yl have been synthesized and evaluated for their potential as antimicrobial and anticancer agents. For instance, Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives and found that some compounds exhibited higher anticancer activity than the reference drug doxorubicin (Hafez, H., El-Gazzar, A. R. B. A., & Al-Hussain, S., 2016). Similarly, Nagarapu and Pingili (2014) synthesized novel indole-based 1,3,4-oxadiazoles with significant antimicrobial activity (Nagarapu, L., & Pingili, U., 2014).

Synthesis of Isoxazole and Oxadiazole Derivatives

Another research by Sangepu et al. (2016) focused on synthesizing novel isoxazole-, 1,2,4-oxadiazole-, and methanone oxime derivatives from related precursors. These compounds were evaluated for their antibacterial activity, showcasing the versatility of 1H-indol-3-yl derivatives in creating bioactive molecules (Sangepu, B., Gandu, B., Anupoju, G., & Jetti, V., 2016).

Novel Synthesis of Bicycles with Fused Heterocycles

Katritzky, Singh, and Bobrov (2004) explored the novel synthesis of bicycles with fused pyrrole, indole, oxazole, and imidazole rings, demonstrating the potential of 1H-indol-3-yl derivatives in creating complex heterocyclic structures, which are often key in pharmaceutical compounds (Katritzky, A., Singh, S., & Bobrov, S., 2004).

Inhibitors of Fructose-1,6-bisphosphatase

Research by Rudnitskaya et al. (2009) identified (1H-indol-1-yl)(4-(trifluoromethyl)phenyl)methanone as one of the best inhibitors of fructose-1,6-bisphosphatase, a key enzyme in glucose metabolism. This highlights the application of such compounds in metabolic studies and potential therapeutic roles (Rudnitskaya, A., Huynh, K., Török, B., & Stieglitz, K., 2009).

Synthesis of PET Agents for Imaging in Parkinson's Disease

Wang et al. (2017) synthesized a new potential PET agent for imaging of LRRK2 enzyme in Parkinson's disease, showcasing the use of 1H-indol-3-yl derivatives in developing diagnostic tools for neurodegenerative diseases (Wang, M., Gao, M., Xu, Z., & Zheng, Q., 2017).

Synthesis of Schiff Base Indolyl-1,3,4-Oxadiazole Derivatives

Verma, Saundane, and Meti (2019) synthesized Schiff base indole derivatives with 1,3,4-oxadiazole moieties showing promising antimicrobial, antioxidant, antituberculosis, and anticancer activities. This exemplifies the diverse biological activities achievable with 1H-indol-3-yl derivatives (Verma, V. A., Saundane, A. R., & Meti, R. S., 2019).

properties

IUPAC Name

1H-indol-3-yl-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O2/c25-18(13-8-21-14-5-2-1-4-12(13)14)24-9-11(10-24)17-22-16(23-26-17)15-19-6-3-7-20-15/h1-8,11,21H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUPOOFHIBAZAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CNC3=CC=CC=C32)C4=NC(=NO4)C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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